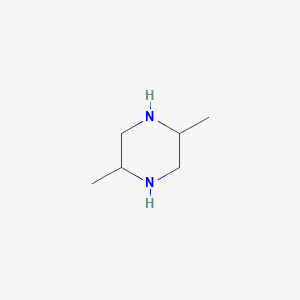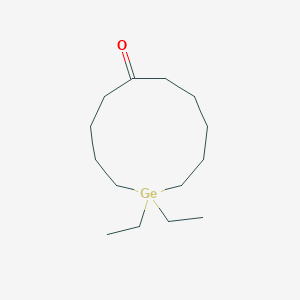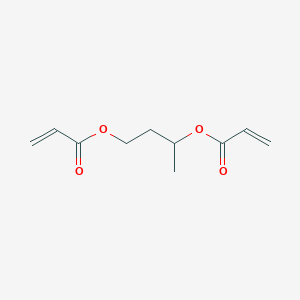
Butane-1,3-diyl diacrylate
Overview
Description
Butane-1,3-diyl diacrylate is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and synthetic methods that could be relevant to understanding the synthesis and properties of diacrylate compounds. For instance, butane-1,2-diacetals are mentioned as selective protecting groups for diols, which suggests that similar butane derivatives like this compound could also be used in synthetic chemistry for protection or other purposes .
Synthesis Analysis
The synthesis of related compounds involves the use of protecting groups and the construction of complex molecules from simpler starting materials. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in a Rho–kinase inhibitor, demonstrates the use of intramolecular cyclization starting from commercially available amino alcohols . This indicates that the synthesis of this compound might also involve stepwise reactions starting from simple precursors, possibly involving protection and deprotection steps.
Molecular Structure Analysis
The molecular structures of butyrate and 1,3-dioxane derivatives have been characterized using spectroscopic techniques and X-ray diffraction . These techniques could similarly be applied to analyze the molecular structure of this compound. Understanding the crystal packing and hydrogen bonding interactions in these structures can provide insights into the stability and reactivity of this compound.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound. However, the interplay of valence isomers in bicyclo[1.1.0]butanes and their isomerization to cyclopropenes suggests that this compound may also undergo interesting valence isomerization reactions. The reactivity of the acrylate groups in this compound would likely be a key aspect of its chemical behavior, as acrylates are known to participate in various polymerization and addition reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not discussed in the provided papers, the properties of related compounds can offer some predictions. For example, the crystal structures and spectroscopic data of butyrate and 1,3-dioxane derivatives provide information on their physical state and molecular interactions . This compound is likely to be a liquid at room temperature given its molecular weight and structure, and its acrylate groups suggest it would have reactive properties suitable for polymerization.
Scientific Research Applications
pH-Sensitive Polymers : Butane-1,3-diyl diacrylate is used in synthesizing pH-sensitive and biodegradable polymers, useful for drug carriers sensitive to pH (Kim et al., 2005).
Downstream Processing of Biologically Produced Diols : The paper discusses the recovery and purification of biologically produced diols, including butane diols, emphasizing the need for improved separation technologies (Xiu & Zeng, 2008).
Synthesis of Spiro-4H-Pyrans : A study on the synthesis of a novel basic ionic liquid containing butane-1,4-diyl groups for the efficient synthesis of spiro-4H-pyrans (Goli-Jolodar et al., 2016).
Phase Behaviour Studies : Research on the solubility and phase behavior of 1,3-butanediol diacrylate in systems involving carbon dioxide, significant for understanding its physical properties (Yoon & Byun, 2014).
Photopolymerization Studies : A study on the photopolymerization of butane-1,4-diyl diacrylate, examining the formation and decay of radicals under UV irradiation, which is crucial for understanding polymerization processes (Selli et al., 1992).
Conformational Rigidity in Organic Synthesis : The use of butane-1,2-diacetals, similar in structure to this compound, as protecting groups in organic synthesis due to their conformational rigidity, is explored (Lence et al., 2008).
Ionic Liquid-Based Catalysis : The paper discusses the use of a dicationic ionic liquid-modified catalyst derived from butane-1,4-diyl for the oxidation of alcohols (Leng et al., 2012).
Metabolic Engineering for Butanediol Production : This research involves engineering Escherichia coli for the autotrophic production of 1,3-butanediol, a close chemical relative of this compound, demonstrating the potential for microbial synthesis of related compounds (Gascoyne et al., 2021).
Biomedical Applications : The study on the antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with amino compounds, including 1,4-butanediol, highlights its potential biomedical applications (Abdelwahab et al., 2019).
Safety and Hazards
Butane-1,3-diyl diacrylate is classified as a danger according to GHS05 and GHS07 . It has hazard statements H312-H314-H317, indicating that it is harmful in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Butane-1,3-diyl diacrylate is a versatile chemical compound with applications ranging from polymer synthesis to surface coatings. This suggests that it has immense potential for advancements in various fields.
Relevant Papers
One relevant paper is "Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts" . This review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene .
Mechanism of Action
Target of Action
1,3-Butanediol diacrylate (BDDA) is an acrylate monomer . Its primary targets are the molecules in the polymer synthesis process, particularly in the creation of polyacrylates . It plays a significant role in the fabrication of nanomaterials, including nanowires and nanotubes .
Mode of Action
BDDA is a multifunctional crosslinking agent . It has a relatively low viscosity and undergoes photopolymerization, initiated by UV radiation . This interaction with its targets results in the formation of cross-linked polymer structures, contributing to the flexibility and elasticity of the cured materials .
Biochemical Pathways
It is known that bdda is used in the polymer synthesis process, particularly in the creation of polyacrylates . The polymerization process involves the formation of covalent bonds between monomers, creating a polymer chain. BDDA, as a crosslinking agent, can form bridges between these chains, enhancing the properties of the resulting polymer.
Result of Action
The primary result of BDDA’s action is the formation of cross-linked polyacrylate structures . These structures have enhanced mechanical properties, including increased flexibility and elasticity . In the context of nanomaterial fabrication, BDDA can contribute to the formation of nanowires and nanotubes .
Action Environment
The action of BDDA is influenced by several environmental factors. For instance, the photopolymerization process it undergoes is initiated by UV radiation . Therefore, the presence and intensity of UV light can significantly impact BDDA’s efficacy. Additionally, the temperature and pH can affect the polymerization process and, consequently, the properties of the resulting polymer.
properties
IUPAC Name |
3-prop-2-enoyloxybutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-9(11)13-7-6-8(3)14-10(12)5-2/h4-5,8H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMIAEWUVYWVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62083-89-0 | |
| Record name | 2-Propenoic acid, 1,1′-(1-methyl-1,3-propanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62083-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038845 | |
| Record name | 1,3-Butylene diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
19485-03-1 | |
| Record name | 1,3-Butanediol, diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butylene diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,3-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW75O1D484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)


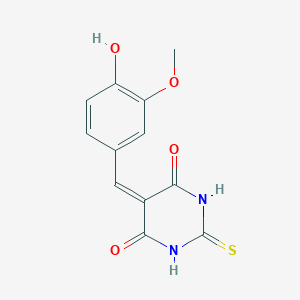
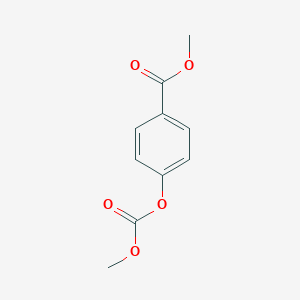

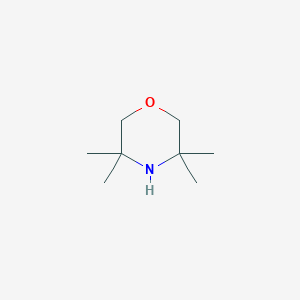
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
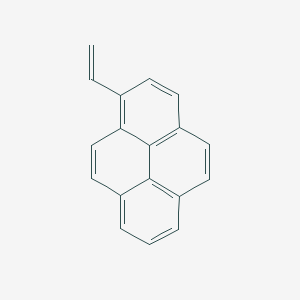
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)
